3-Amino-L-tyrosine
Overview
Description
3-Amino-L-tyrosine is an amino acid derivative characterized by the presence of an amino group at the third position of the aromatic ring of L-tyrosine. This compound is known for its role in various biochemical processes and is commonly used in peptide synthesis .
Scientific Research Applications
3-Amino-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: This compound is studied for its role in protein synthesis and metabolic pathways.
Industry: It is employed in the production of biodegradable polymers and other industrial materials.
Mechanism of Action
Target of Action
3-Amino-L-tyrosine, a derivative of the amino acid tyrosine, is likely to interact with similar targets as its parent compound. Tyrosine is known to interact with various enzymes and receptors in the body. It is a precursor of several neurotransmitters, including dopamine, norepinephrine, and epinephrine . Therefore, it’s plausible that this compound may interact with similar targets, influencing the synthesis of these neurotransmitters.
Mode of Action
Tyrosine is known to be a substrate for various enzymes, including tyrosinase, which converts tyrosine into L-DOPA, a precursor of several neurotransmitters . It’s possible that this compound may also serve as a substrate for these enzymes, leading to the production of modified neurotransmitters.
Biochemical Pathways
Tyrosine is involved in several biochemical pathways, including the synthesis of neurotransmitters and hormones . It’s synthesized from phenylalanine and can be further converted into L-DOPA by the enzyme tyrosinase . L-DOPA is then converted into dopamine, norepinephrine, and epinephrine. Given its structural similarity to tyrosine, this compound may be involved in similar pathways, potentially leading to the production of modified neurotransmitters.
Pharmacokinetics
It’s known that amino acids like tyrosine are absorbed in the gut and distributed throughout the body via the bloodstream . They can cross the blood-brain barrier, allowing them to influence brain chemistry
Result of Action
Given its similarity to tyrosine, it may influence the synthesis of neurotransmitters, potentially leading to changes in neural signaling This could have various effects on mood, cognition, and other brain functions
Action Environment
The action of this compound, like other biochemical compounds, can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For instance, the activity of enzymes involved in tyrosine metabolism can be affected by changes in pH and temperature . Additionally, the presence of other molecules can influence the absorption and distribution of this compound in the body .
Safety and Hazards
Future Directions
The electropolymerization of a bioderived analogue of dopamine, 3-amino-L-tyrosine (ALT) is demonstrated. The properties of the resultant polymer, poly-amino-L-tyrosine (p-ALT), exhibit several characteristics complementary to or even exceeding those of PDA and of its analog, poly-norepinephrine (p-NorEp), rendering p-ALT attractive for the development of sensors and photoactive devices .
Biochemical Analysis
Biochemical Properties
3-Amino-L-tyrosine, like its parent compound tyrosine, is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . Although specific interactions of this compound are not fully defined, it is likely to participate in similar biochemical reactions due to its structural similarity to tyrosine.
Cellular Effects
Tyrosine and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Given its structural similarity to tyrosine, this compound may have similar effects on cellular processes.
Molecular Mechanism
Tyrosine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Given the structural similarity of this compound to tyrosine, it is plausible that it may have similar molecular mechanisms of action.
Temporal Effects in Laboratory Settings
Studies on tyrosine have shown that it can reduce cognitive and behavioral deficits associated with stressful conditions .
Dosage Effects in Animal Models
Tyrosine is considered safe for all animal species, provided that the conditions of use are respected .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as tyrosine. Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to other aromatic amino acids . It is a biosynthetic precursor of various compounds essential to plant survival .
Transport and Distribution
Tyrosine and its derivatives are known to be transported across cell membranes by different transmembrane transporter proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-L-tyrosine can be synthesized through several methods. One common approach involves the electropolymerization of this compound to form ultrathin and degradable polymeric films . Another method includes the regioselective monohalogenation of N-acetyl-L-tyrosine using sulfonic acid catalysts .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, including microbial fermentation and enzymatic catalysis. These methods are preferred due to their environmental friendliness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-L-tyrosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acid chlorides.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 3,4-dihydroxyphenylalanine and tyramine .
Comparison with Similar Compounds
L-tyrosine: A non-essential amino acid that serves as a precursor for 3-Amino-L-tyrosine.
3-Hydroxyphenylalanine: Another derivative of L-tyrosine with similar biochemical properties.
4-Hydroxyphenylpyruvic acid: A metabolite of L-tyrosine involved in various metabolic pathways.
Uniqueness: this compound is unique due to the presence of the amino group at the third position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and pathways that are not accessible to other tyrosine derivatives .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGSZHUEECCEAP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952408 | |
Record name | 3-Aminotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300-34-5 | |
Record name | 3-Aminotyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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